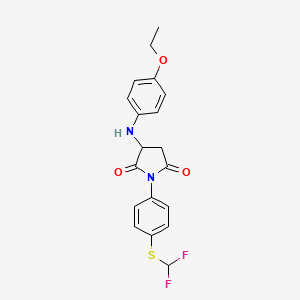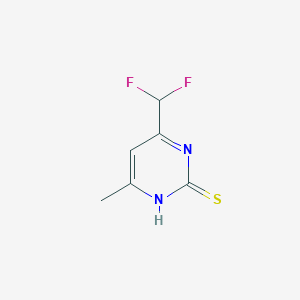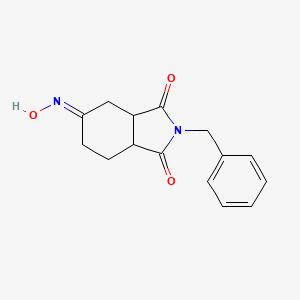
4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a derivative of the quinoline class, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the sulfamoyl-4-oxoquinoline-3-carboxamides discussed in the first paper, which are used as correctors for defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel . The second paper describes the synthesis of related 3-hydroxyquinoline-4(1H)-one derivatives, which have potential anticancer properties and fluorescence applications .
Synthesis Analysis
The synthesis of related sulfamoyl-4-oxoquinoline-3-carboxamides is detailed in the first paper, where a small collection of these compounds was created for the purpose of correcting defective DeltaF508-CFTR chloride channel gating . The most effective compound identified was N-Ethyl 6-(ethylphenylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (7b), which exhibited submicromolar potency . The second paper outlines a different synthetic approach for 3-hydroxyquinoline-4(1H)-one derivatives, using 3-nitrophthalic anhydride, α-haloketones, and primary amines as starting materials, with bis(phenacyl)-3-aminophthalates as key intermediates . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of the sulfamoyl group and the carboxamide moiety in the compounds described in the first paper suggests that similar functional groups in the compound of interest may play a significant role in its activity as a CFTR channel corrector . The second paper's focus on the substitution pattern of the phenyl group and the carboxamide group indicates that these structural features could be critical for the anticancer and fluorescence properties of the compounds .
Chemical Reactions Analysis
While the specific chemical reactions of 4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide are not detailed in the provided papers, the synthesis of similar compounds involves reactions such as sulfamoylation and the formation of carboxamide linkages . The fluorescent properties of the compounds in the second paper suggest that the quinoline core can participate in electronic transitions that are important for fluorescence .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-donating methoxy groups and electron-withdrawing sulfonyl and carboxamide groups in the compound of interest would likely affect its solubility, stability, and reactivity. The compounds in the first paper were found to have submicromolar potency in correcting CFTR chloride channel gating, which implies that they have adequate membrane permeability and stability to exert their biological effects . The second paper's evaluation of the fluorescent properties of hydroxyquinolinones suggests that the compound may also exhibit fluorescence, which could be useful in imaging applications .
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Research in the field of heterocyclic chemistry has explored the synthesis and characteristics of quinoline derivatives, including compounds structurally related to 4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide. For instance, Ukrainets et al. (2014) and Liu et al. (2016) have demonstrated the cyclization processes to form quinoline sulfonic acids and isoquinoline diones, respectively, highlighting the chemical versatility and potential for creating bioactive molecules (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014); (Xu Liu, Tiantian Cong, Ping Liu, & P. Sun, 2016).
Bioactive Molecules Design
The design of bioactive molecules utilizing the core structure of this compound has been a focus of research. Tuğrak et al. (2020) synthesized novel benzenesulfonamides with benzamide moiety, exhibiting significant inhibitory potential against human carbonic anhydrase I and II, as well as acetylcholinesterase, indicating the potential for therapeutic applications (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Antimicrobial and Anticancer Properties
Compounds structurally related to 4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide have shown promising antimicrobial and anticancer properties. Desai, Dodiya, and Shihora (2011) have synthesized quinazolinone derivatives with potent in vitro antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011). Furthermore, Ravichandiran et al. (2019) explored the cytotoxic activity of naphthoquinone derivatives containing a phenylaminosulfanyl moiety against human cancer cell lines, demonstrating the potential for anticancer drug development (Ravichandiran, Subramaniyan, Seon-Young Kim, Jong-Soo Kim, Byung‐Hyun Park, K. Shim, & D. Yoo, 2019).
Enzyme Inhibition Studies
The structural features of this compound lend themselves to studies on enzyme inhibition, which is crucial for developing therapeutic agents. Sulfamoyl-4-oxoquinoline-3-carboxamides, for example, have been identified as potent correctors of defective DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel gating, showcasing the therapeutic potential of similar compounds (Suen, Robins, Yang, Verkman, Nantz, & Kurth, 2006).
Quantum Chemical Investigations
The fluorescence and quantum chemical properties of quinoline derivatives have been a subject of investigation, as seen in the work by Le et al. (2020), who synthesized and analyzed multi-substituted quinoline derivatives for fluorescence properties, underscoring the potential of these compounds in chemical sensing and molecular probes (Le, Nguyen, Ngo, Van Co Le, Bui, Thi Da Tran, Huu Dinh Nguyen, & Van Meervelt, 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide' involves the synthesis of the quinoline ring system followed by the addition of the amide and sulfonyl groups.", "Starting Materials": [ "2-methoxyaniline", "4-methoxybenzaldehyde", "ethyl acetoacetate", "sulfuric acid", "sodium hydroxide", "acetic anhydride", "ammonium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-methoxy-2-(2-methoxyphenyl)quinoline", "a. Dissolve 2-methoxyaniline (1.0 g, 8.5 mmol) and 4-methoxybenzaldehyde (1.4 g, 8.5 mmol) in ethanol (20 mL) and add a catalytic amount of sulfuric acid.", "b. Heat the mixture under reflux for 4 hours.", "c. Cool the mixture to room temperature and filter the solid product.", "d. Wash the solid product with water and dry under vacuum to obtain 4-methoxy-2-(2-methoxyphenyl)quinoline (2.0 g, 80% yield).", "Step 2: Synthesis of 4-hydroxy-2-(2-methoxyphenyl)quinoline", "a. Dissolve 4-methoxy-2-(2-methoxyphenyl)quinoline (1.0 g, 4.0 mmol) in sodium hydroxide solution (10 mL, 10%) and heat the mixture under reflux for 2 hours.", "b. Cool the mixture to room temperature and acidify with hydrochloric acid.", "c. Filter the solid product and wash with water.", "d. Dissolve the solid product in sodium bicarbonate solution (10 mL, 10%) and extract with ethyl acetate (3 x 10 mL).", "e. Combine the organic layers, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain 4-hydroxy-2-(2-methoxyphenyl)quinoline (0.8 g, 80% yield).", "Step 3: Synthesis of 4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide", "a. Dissolve 4-hydroxy-2-(2-methoxyphenyl)quinoline (0.5 g, 2.0 mmol) and ethyl acetoacetate (0.5 g, 4.0 mmol) in acetic anhydride (10 mL) and heat the mixture under reflux for 2 hours.", "b. Cool the mixture to room temperature and add ammonium hydroxide solution (10 mL, 10%).", "c. Extract the mixture with ethyl acetate (3 x 10 mL) and combine the organic layers.", "d. Dry over sodium sulfate and evaporate the solvent under reduced pressure to obtain a crude product.", "e. Dissolve the crude product in ethanol (10 mL) and add a solution of p-toluenesulfonyl chloride (1.2 g, 6.0 mmol) in ethanol (10 mL).", "f. Heat the mixture under reflux for 2 hours.", "g. Cool the mixture to room temperature and filter the solid product.", "h. Wash the solid product with water and dry under vacuum to obtain 4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide (0.6 g, 60% yield)." ] } | |
CAS RN |
892738-98-6 |
Molecular Formula |
C24H20N2O7S |
Molecular Weight |
480.49 |
IUPAC Name |
4-hydroxy-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)sulfonyl-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C24H20N2O7S/c1-32-15-8-10-16(11-9-15)34(30,31)22-21(27)17-12-7-14(13-19(17)26-24(22)29)23(28)25-18-5-3-4-6-20(18)33-2/h3-13H,1-2H3,(H,25,28)(H2,26,27,29) |
InChI Key |
RRWISGCEGAUWAW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C(C=C3)C(=O)NC4=CC=CC=C4OC)NC2=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2525364.png)

![6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2525368.png)
![2-hydroxy-2-methyl-3-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2525372.png)

![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2525374.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2525376.png)


![N-(5-methylisoxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2525380.png)
![[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2525382.png)